L-Aminopropionitrile hydrochloride is derived from the racemization and resolution of its DL counterpart, DL-aminopropionitrile. It is primarily classified under the category of amino nitriles, which are organic compounds containing both amino and nitrile functional groups. This compound is synthesized through various chemical reactions involving starting materials such as veratone, ammonium chloride, and sodium cyanide.
The synthesis of L-aminopropionitrile hydrochloride involves several steps:
L-Aminopropionitrile hydrochloride has a molecular formula of with a molar mass of approximately 88.55 g/mol. The structure consists of an amino group (), a nitrile group (), and a hydrochloric acid moiety, which contributes to its solubility and reactivity.
Key structural data include:
L-Aminopropionitrile hydrochloride participates in various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis:
The mechanism of action for L-aminopropionitrile hydrochloride primarily involves the inhibition of lysyl oxidase, an enzyme critical for collagen cross-linking in vascular tissues. By inhibiting this enzyme, L-aminopropionitrile hydrochloride effectively reduces collagen deposition in blood vessels, thereby preventing hypertension-induced vascular changes.
Research indicates that administration of L-aminopropionitrile can lead to significant decreases in vascular collagen levels and prevent arteriosclerotic changes in animal models subjected to induced hypertension .
Relevant analyses have shown that L-aminopropionitrile hydrochloride is hygroscopic, meaning it can absorb moisture from the air, which may affect its storage conditions .
L-Aminopropionitrile hydrochloride has several notable applications in scientific research and medicine:
The discovery of β-aminopropionitrile (BAPN) traces back to toxicological studies of Lathyrus odoratus (sweet pea) in the mid-20th century, where it was identified as the causative agent of osteolathyrism—a connective tissue disorder characterized by skeletal deformities and aortic aneurysms due to defective collagen cross-linking [7]. Initial research in the 1950s revealed that BAPN ingestion induced extracellular matrix (ECM) fragility in animal models, prompting investigations into its molecular mechanism. By the 1970s, purified BAPN fumarate (a stabilized salt form) replaced crude extracts, enabling reproducible biomedical studies. A landmark 1978 clinical trial demonstrated BAPN’s safety and biochemical activity in humans with urethral strictures, confirming its ability to increase collagen solubility and reduce tissue breaking strength without systemic toxicity [1]. L-Aminopropionitrile hydrochloride emerged as a key derivative for in vitro research due to its enhanced solubility and stability, facilitating precise studies on lysyl oxidase (LOX) inhibition. This compound has since become a foundational tool for probing ECM assembly and fibrosis mechanisms.
Table 1: Key Milestones in BAPN Derivative Research
Year | Milestone | Significance |
---|---|---|
1954 | Isolation of BAPN from Lathyrus species | Identified toxic agent causing osteolathyrism and angiolathyrism |
1968 | Link to LOX inhibition established | Mechanistic insight into impaired collagen/elastin cross-linking |
1978 | First clinical trial of purified BAPN fumarate in humans [1] | Confirmed safety and ECM-modifying effects in urethral stricture patients |
1980s | Synthesis of L-aminopropionitrile hydrochloride | Improved compound stability for in vitro research |
2010s | Development of second-generation LOX inhibitors (e.g., PXS-6302) [9] | Addressed selectivity limitations of BAPN derivatives |
L-Aminopropionitrile hydrochloride functions as a potent, irreversible inhibitor of the lysyl oxidase (LOX) family, a group of copper-dependent amine oxidases (LOX, LOXL1–4) critical for ECM stability. Biochemically, it competitively binds the active site of LOX enzymes, which house a lysine tyrosylquinone (LTQ) cofactor. This binding prevents the oxidative deamination of peptidyl lysine residues in collagen and elastin—the initial step required for forming covalent cross-links such as hydroxylysino-5-ketonorleucine [2] [4]. Unlike later-generation inhibitors (e.g., antibody AB0023 or PXS-6302), which exhibit isoform selectivity or allosteric mechanisms [4] [9], L-aminopropionitrile hydrochloride acts as a pan-LOX inhibitor, abolishing the activity of all family members. This broad inhibition reduces mature cross-link formation by >60% in fibroblast cultures, as quantified by decreased dehydrodihydroxy-lysinonorleucine (DHLNL) and pyridinoline levels [9]. However, its selectivity is limited, as it may also inhibit semicarbazide-sensitive amine oxidase (SSAO) at higher concentrations, a drawback addressed by newer agents like PXS-4787 [9].
Table 2: Comparative Inhibition Profiles of LOX-Targeting Compounds
Compound | IC₅₀ Range | Selectivity | Mechanism | Administration |
---|---|---|---|---|
L-Aminopropionitrile HCl | ~10–100 μM | Pan-LOX, low selectivity | Competitive, irreversible | Oral/topical |
PXS-6302 | 0.2–3 μM | High for LOX family | Irreversible | Topical |
CCT365623 | Sub-μM | LOX/LOXL2 | Competitive | Oral |
AB0023 (antibody) | N/A | LOXL2-specific | Allosteric | Intravenous |
L-Aminopropionitrile hydrochloride has been instrumental in dissecting ECM remodeling dynamics, particularly in fibrosis, cancer, and cardiovascular diseases. By inhibiting LOX-dependent cross-linking, it increases collagen extractability from tissues—demonstrated by a 3.5-fold rise in cold saline-soluble collagen in dermal scar tissue of BAPN-treated patients [1]. This effect disrupts the feedback loop between matrix stiffness and fibrogenic signaling:
Furthermore, L-aminopropionitrile hydrochloride revealed the mechanotransduction interplay between ECM rigidity and cellular signaling. Stiffness-driven activation of YAP/TAZ and mTOR pathways in fibroblasts is abrogated by BAPN, confirming LOX’s role in force-dependent signaling [10].
Table 3: ECM Parameters Modulated by L-Aminopropionitrile Hydrochloride
Disease Model | ECM Parameter | Change vs. Control | Biological Impact |
---|---|---|---|
Urethral stricture [1] | Cold saline-soluble collagen | ↑ 250% | Reduced scar tensile strength |
Obesity (rat) [2] | Aortic collagen I deposition | ↓ 40% | Ameliorated cardiovascular remodeling |
Elastase-induced AAA [3] | Tangent modulus (stiffness) | ↓ 86% (8 weeks) | Aortic dilation and mechanical failure |
Hepatic fibrosis [8] | Hydroxyproline content | ↓ 35% | Improved regression of liver fibrosis |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3